molecular formula C8H8BrNO2 B2609452 (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 67496-29-1

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine

Cat. No. B2609452
CAS RN: 67496-29-1
M. Wt: 230.061
InChI Key: NNUIXLSPFGFNDE-UHFFFAOYSA-N
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Description

“(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine” is a chemical compound with the CAS Number: 67496-29-1 . Its molecular weight is 230.06 , and its linear formula is C8H8BrNO2 . It is stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the use of hydrogen chloride and zinc in tetrahydrofuran (THF) under reflux conditions . The desired hydroxylamine (7 mmol, 1 eq.) is dissolved in THF (80 mL), followed by the addition of HCl (2N, 35.3 mL; 70.7 mmol, 10 eq.), and then zinc (4.62 g, 70.7 mmol, 10 eq.). The mixture is vigorously stirred under reflux until complete conversion .


Molecular Structure Analysis

The InChI Key for this compound is NNUIXLSPFGFNDE-UHFFFAOYSA-N . The molecular structure consists of a benzodioxole ring with a bromine atom at the 6th position and a methanamine group attached to the 5th position .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a substrate of P-gp . It is also an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 2.1 , indicating its lipophilicity. Its water solubility is 0.966 mg/ml .

Scientific Research Applications

Synthesis and Structural Studies

  • Crystal Structure Analysis : The compound has been utilized in the synthesis of related chemicals, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, which was characterized by NMR, EI-MS, and FT-IR. Its crystal structure was established using X-ray diffraction analysis, revealing important details about its molecular arrangement (Polo et al., 2019).

Synthesis of Novel Compounds

  • Novel Syntheses of Benzophenanthridine : This compound has been used in the synthesis of novel structures such as benzo[b]phenanthridine and 6H-dibenzo[c,h]chromen-6-one. These syntheses involve complex reactions that contribute to the development of new chemical entities with potential applications in various fields (Pradeep et al., 2016).

Antioxidant Properties

  • Synthesis and Antioxidant Activity : Related compounds, including derivatives of (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine, have been synthesized and analyzed for their antioxidant properties. This research contributes to understanding how structural variations can impact the antioxidant effectiveness of these compounds (Çetinkaya et al., 2012).

Molecular Docking and Biological Studies

  • Antimicrobial and Anticancer Studies : Derivatives of this compound have been investigated for their potential in antimicrobial and anticancer applications. These studies include molecular docking against microbial target proteins and experimental evaluations of their biological efficacy (Preethi et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335 . The precautionary statements associated with it are P261-P305+P351+P338 .

properties

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUIXLSPFGFNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine

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